4-[(Methylsulfonyl)amino]benzenesulfonyl chloride
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Overview
Description
4-[(Methylsulfonyl)amino]benzenesulfonyl chloride is an organic compound with the molecular formula C7H8ClNO4S2. It is a white crystalline solid that is commonly used as a reagent in organic synthesis. This compound is known for its role in various chemical reactions, particularly in the field of sulfonation and chlorination.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methylsulfonyl)amino]benzenesulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with methylsulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-[(Methylsulfonyl)amino]benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonamides.
Reduction Reactions: Reduction of this compound can lead to the formation of corresponding sulfonamides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Formation of sulfonamides, sulfonates, or thiols.
Oxidation: Formation of sulfonic acids or sulfonamides.
Reduction: Formation of sulfones or sulfonamides.
Scientific Research Applications
4-[(Methylsulfonyl)amino]benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonamides and sulfones.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(Methylsulfonyl)amino]benzenesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The chlorine atom in the compound is highly reactive and can be easily replaced by nucleophiles. This reactivity is exploited in various synthetic processes to introduce sulfonyl groups into organic molecules. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 4-(Methanesulfonyl)benzenesulfonyl chloride
- 4-(Ethanesulfonyl)benzenesulfonyl chloride
Uniqueness
4-[(Methylsulfonyl)amino]benzenesulfonyl chloride is unique due to its specific reactivity and the ability to introduce both sulfonyl and methylsulfonyl groups into organic molecules. This dual functionality makes it a valuable reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfones.
Properties
IUPAC Name |
4-(methanesulfonamido)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO4S2/c1-14(10,11)9-6-2-4-7(5-3-6)15(8,12)13/h2-5,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPYBOQWWLLDDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541414 |
Source
|
Record name | 4-[(Methanesulfonyl)amino]benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10541414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93345-21-2 |
Source
|
Record name | 4-[(Methanesulfonyl)amino]benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10541414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methanesulfonamidobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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